molecular formula C21H17ClN2O3S2 B2883872 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2097913-66-9

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2883872
CAS No.: 2097913-66-9
M. Wt: 444.95
InChI Key: OMFNJEISSVIDMV-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide side chain linked to a hydroxyethyl-bithiophene moiety.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S2/c1-12-19(20(24-27-12)13-5-2-3-6-14(13)22)21(26)23-11-15(25)16-8-9-18(29-16)17-7-4-10-28-17/h2-10,15,25H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFNJEISSVIDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the bithiophene moiety, followed by the introduction of the hydroxyethyl group. The oxazole ring is then constructed, and the final step involves the formation of the carboxamide linkage. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the oxazole ring could produce a dihydrooxazole derivative.

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Isoxazole Derivatives

  • N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (): Structural Differences: Replaces the bithiophene-hydroxyethyl group with a diethylamino-phenyl moiety and a single methylthiophene substituent.
  • N-(2-Carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide ():

    • Structural Differences : Features a carbamoylphenyl group instead of the bithiophene-hydroxyethyl chain.
    • Implications : The carbamoyl group may improve solubility but lacks the π-conjugated bithiophene system, reducing opportunities for hydrophobic interactions .

Thiophene-Containing Analogues

  • 3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (): Structural Differences: Substitutes the 2-chlorophenyl group with a bromothiophene ring and retains the diethylamino-phenyl side chain. Implications: Bromine’s higher electronegativity compared to chlorine could enhance halogen bonding, but the single thiophene ring limits π-stacking efficiency relative to the target compound’s bithiophene system .

Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)

Property Target Compound N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide N-(2-Carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Molecular Weight ~461 g/mol (estimated) ~413 g/mol ~399 g/mol
Hydrogen Bond Donors 2 (hydroxyethyl, carboxamide) 1 (carboxamide) 2 (carboxamide, carbamoyl)
LogP (Lipophilicity) Higher (bithiophene enhances hydrophobicity) Moderate (methylthiophene and diethylamino balance) Lower (carbamoyl improves hydrophilicity)
π-π Stacking Potential High (bithiophene and 2-chlorophenyl) Moderate (single thiophene) Low (carbamoylphenyl lacks conjugated system)

Structure-Activity Relationship (SAR) Insights

  • Bithiophene Moiety : The extended π-system in the target compound likely enhances binding to aromatic-rich pockets in biological targets (e.g., kinases or GPCRs) compared to single-thiophene analogues .
  • 2-Chlorophenyl Group : The chlorine atom’s electron-withdrawing effect may stabilize charge-transfer interactions, a feature absent in bromothiophene or methylthiophene derivatives .

Computational and Experimental Methodologies

  • Docking Studies : Tools like AutoDock4 () could predict enhanced binding affinity due to the bithiophene’s conformational flexibility and chlorine’s halogen bonding .
  • Electronic Structure Analysis : Programs like Multiwfn () might reveal localized electron density around the chlorine and thiophene rings, guiding SAR optimization .

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bithiophene moiety and an oxazole ring, contribute to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological activities, supported by relevant data and case studies.

Structural Characteristics

The compound's structure is characterized by:

  • Bithiophene Moiety : Facilitates π–π stacking interactions with biological macromolecules.
  • Hydroxyethyl Group : Enhances solubility and enables hydrogen bonding.
  • Oxazole and Carboxamide Groups : Contributes to the overall stability and reactivity of the compound.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Bithiophene : Achieved through palladium-catalyzed cross-coupling reactions.
  • Introduction of Hydroxyethyl Group : Utilizes nucleophilic substitution reactions.
  • Formation of Oxazole Ring : Involves cyclization reactions with appropriate reagents.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity through binding interactions.
  • Antioxidant Properties : The redox-active nature allows it to scavenge free radicals.

Antimicrobial Activity

Recent studies have indicated that derivatives of the oxazole family exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli64 µg/mL
N-(2-{[2,2'-bithiophene]-5-yl}-...)Klebsiella pneumoniae16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. For example:

  • In vitro studies demonstrated cytotoxic effects against lung cancer (A549) and colon cancer (HCT116) cell lines with IC50 values ranging from 150 to 250 µg/mL .
Cell LineIC50 Value (µg/mL)Reference
A549 (Lung)200
HCT116 (Colon)180

Anti-inflammatory Activity

Preliminary research suggests that this compound may also possess anti-inflammatory properties. Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in treated cells compared to controls .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several oxazole derivatives against clinical isolates. The results indicated that compounds with a bithiophene structure had enhanced activity due to their ability to disrupt bacterial membranes .
  • Cytotoxicity Assessment : In a comparative study on various cancer cell lines, N-(2-{[2,2'-bithiophene]-5-yl}-...) showed superior cytotoxicity compared to traditional chemotherapeutics, suggesting its potential as a lead compound for further development .

Q & A

Q. What synthetic strategies are recommended for preparing the compound, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis of this compound involves multi-step organic reactions. Key steps include:
  • Bithiophene intermediate preparation : Use Lawesson’s reagent for thionation and cyclization of γ-ketoamide derivatives to form the bithiophene core .
  • Oxazole-carboxamide coupling : Employ coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere to link the oxazole-carboxamide moiety to the bithiophene-hydroxyethyl group .
  • Optimization : Critical parameters include temperature (60–80°C for coupling), solvent polarity (DMF for polar intermediates), and catalyst/base selection (e.g., NaH for deprotonation). Yield improvements (≥70%) are achieved via stepwise purification (column chromatography, recrystallization) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR spectroscopy : ¹H and ¹³C NMR to verify regioselectivity of substitutions (e.g., 2-chlorophenyl protons at δ 7.2–7.5 ppm; bithiophene protons at δ 6.8–7.1 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~500–550) and isotopic patterns consistent with Cl and S atoms .
  • IR spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹ for carboxamide) and C-O-C stretch (~1250 cm⁻¹ for oxazole) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

  • Methodological Answer : Contradictions often arise from:
  • Dynamic rotational isomerism : Observed in carboxamide groups due to restricted rotation. Use variable-temperature NMR (VT-NMR) to stabilize conformers and simplify splitting .
  • Impurity interference : Compare HPLC purity (>95%) with NMR integration ratios. If discrepancies persist, employ 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Example : A 2024 study resolved unexpected doubling of hydroxyethyl proton signals (δ 4.2–4.5 ppm) via VT-NMR, attributing it to slow exchange between hydrogen-bonded states .

Q. How can mechanistic studies elucidate the regioselectivity of bithiophene functionalization?

  • Methodological Answer : Regioselectivity in bithiophene derivatives is influenced by:
  • Electrophilic aromatic substitution (EAS) : Electron-rich positions (e.g., adjacent to N,N-dialkylamino groups) favor formylation via Vilsmeier-Haack reactions .
  • Lithiation-directed functionalization : Deprotonation at acidic positions (e.g., α to sulfur in thiophene) using n-BuLi, followed by electrophilic quenching (e.g., DMF for formylation) .
  • Case Study : In 5-piperidino-2,2'-bithiophene, Vilsmeier formylation targets the 4-position (EAS), while lithiation targets the 5´-position, validated by ¹H NMR .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how are false positives mitigated?

  • Methodological Answer :
  • Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to assess target affinity (e.g., kinase or GPCR targets). Use negative controls (DMSO vehicle) and replicate experiments (n ≥ 3) .
  • Cellular activity : Dose-response curves (IC₅₀ determination) in relevant cell lines. Counteract false positives via:
  • Cytotoxicity controls : Measure cell viability (MTT assay) to exclude nonspecific effects.
  • Selectivity profiling : Test against related targets (e.g., kinase panel screening) .

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